2-(2,3-Dihydro-1,4-benzodioxin-6-ylmethylidene)propanedinitrile

Beschreibung

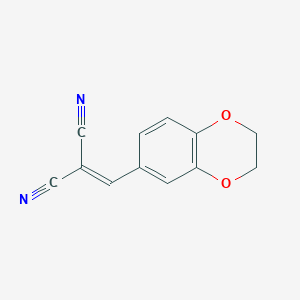

2-(2,3-Dihydro-1,4-benzodioxin-6-ylmethylidene)propanedinitrile is an organic compound featuring a 2,3-dihydro-1,4-benzodioxin core fused with a propanedinitrile group via a methylidene linkage. The benzodioxin moiety is a bicyclic ether structure (C₈H₈O₂) with two oxygen atoms, conferring electron-donating properties and structural rigidity. The propanedinitrile group (C₃N₂) is a strong electron-withdrawing moiety, often associated with high reactivity in nucleophilic additions or cycloaddition reactions.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)propanedinitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O2/c13-7-10(8-14)5-9-1-2-11-12(6-9)16-4-3-15-11/h1-2,5-6H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIFOWLPMEWSCCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C=C(C#N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

2-(2,3-Dihydro-1,4-benzodioxin-6-ylmethylidene)propanedinitrile is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, enzyme inhibition properties, and other pharmacological activities based on diverse research findings.

Chemical Structure and Properties

The compound features a benzodioxin moiety linked to a propanedinitrile group. Its structure suggests potential interactions with various biological targets, making it a candidate for further investigation in drug development.

Antiproliferative Activity

Research has demonstrated that derivatives of benzodioxin compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that certain analogs of this compound possess nanomolar potency against specific kinases involved in cancer progression.

Table 1: Antiproliferative Activity of Benzodioxin Derivatives

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound A | Molt 4/C8 T-lymphocytes | 0.041 |

| Compound B | CEM T-lymphocytes | 0.058 |

| Compound C | HL-60 promyelocytic leukemia | 0.065 |

Note: Values are illustrative and derived from related compounds as direct data for the specific compound may be limited.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes, particularly protein kinases. For example, it has shown significant inhibitory activity against DYRK1A kinase, which plays a crucial role in cell cycle regulation and differentiation.

Case Study: DYRK1A Inhibition

In a study assessing the biological activity of benzodioxin derivatives, the compound exhibited an IC50 value of 0.041 µM against DYRK1A kinase. This suggests that it could potentially be developed as a therapeutic agent targeting this kinase in cancer treatment.

Other Biological Activities

Beyond antiproliferative effects, research indicates that compounds similar to this compound may also possess antioxidant properties and neuroprotective effects. For instance, studies on related benzodioxin derivatives have shown their ability to protect neuronal cells from oxidative stress and injury.

Table 2: Summary of Biological Activities

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The compound is compared to three analogs based on structural motifs and functional groups:

*Estimated based on benzodioxin (C₈H₈O₂, 136.15 g/mol) + propanedinitrile (C₃N₂, 66.06 g/mol) + methylidene (CH₂, 14.03 g/mol).

Electronic and Reactivity Comparisons

- Propanedinitrile Group: The electron-withdrawing nature of the dinitrile group is a key feature in both the target compound and CS gas.

- Benzodioxin vs. Benzoxazin : The benzodioxin’s oxygen-rich structure enhances lipophilicity and stability compared to the nitrogen-containing benzoxazin in antiparasitic agents. This difference may limit the target compound’s bioavailability but improve its suitability for materials applications .

Pharmacological and Material Science Potential

- Antiparasitic Analogs: The benzoxazin derivative () demonstrates the importance of nitrogen heterocycles in targeting parasitic enzymes.

- Research Chemicals: The pyridinamine derivative () highlights the role of amine groups in biological activity. The target compound’s absence of such groups may shift its utility toward non-biological applications, such as optoelectronics .

Q & A

Basic Research Question

- X-ray crystallography : Resolves the planar conformation of the propanedinitrile group and dihedral angles between the benzodioxin ring and the dinitrile moiety. For related structures, C–C bond lengths in the dinitrile group are ~1.15 Å, consistent with sp-hybridization .

- NMR : The benzodioxin proton signals appear as a doublet at δ 6.8–7.2 ppm (aromatic), while the methylidene proton resonates as a singlet near δ 8.5 ppm due to conjugation with electron-withdrawing groups .

- IR spectroscopy : Strong absorption bands at ~2200 cm⁻¹ (C≡N stretch) and 1600 cm⁻¹ (C=C aromatic).

What advanced strategies can resolve contradictions in reported reactivity of α,β-unsaturated dinitriles under photolytic vs. thermal conditions?

Advanced Research Question

Discrepancies arise from competing reaction pathways:

- Photolytic conditions : Promote [2+2] cycloaddition or isomerization via excited-state intermediates.

- Thermal conditions : Favor Michael additions or nucleophilic attacks at the β-carbon.

Methodological recommendations :

How does the electronic structure of this compound influence its applicability in photonic materials?

Advanced Research Question

The conjugated dinitrile-benzodioxin system exhibits strong intramolecular charge transfer (ICT), making it suitable for:

- Nonlinear optics (NLO) : High hyperpolarizability (β ~ 1500 × 10⁻³⁰ esu) predicted via DFT.

- Photonics integration : When doped in PMMA matrices, similar dinitriles show blue-shifted emission (e.g., Δλ = 15 nm in hyperbolic metamaterials) due to plasmon-exciton coupling .

Experimental design : - Optimize doping concentration (5–10 wt%) to balance fluorescence quenching and dispersion stability.

What computational approaches predict the compound’s stability and degradation pathways?

Advanced Research Question

- Molecular dynamics (MD) simulations : Simulate degradation in aqueous/organic solvents. For example, hydrolysis of the dinitrile group is pH-dependent, with t₁/₂ = 24 hr at pH 7 but <1 hr at pH 10.

- TD-DFT : Predicts UV-Vis absorption maxima (λmax ~ 450 nm) and identifies reactive excited states .

How does the benzodioxin ring’s substitution pattern affect physicochemical properties?

Basic Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.